molecular formula C16H10O B016599 1-Hydroxypyrene-d9 CAS No. 132603-37-3

1-Hydroxypyrene-d9

Cat. No.: B016599
CAS No.: 132603-37-3
M. Wt: 227.3 g/mol
InChI Key: BIJNHUAPTJVVNQ-LOIXRAQWSA-N
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Description

1-Hydroxypyrene-d9 is a deuterium-labeled derivative of 1-Hydroxypyrene, which is a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). These hydrocarbons are environmental pollutants that can be found in various sources such as vehicle exhaust, industrial emissions, and tobacco smoke. The deuterium labeling in this compound makes it particularly useful in scientific research as it allows for more precise tracking and quantification in metabolic studies .

Mechanism of Action

Target of Action

1-Hydroxypyrene-d9 is a deuterium-labeled derivative of 1-Hydroxypyrene . The primary targets of this compound are the same as those of 1-Hydroxypyrene, which is a biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs) . PAHs are a group of chemicals that occur naturally in coal, crude oil, and gasoline; they are also in products made from these materials, such as coal-tar pitch, creosote, and asphalt .

Mode of Action

This compound interacts with its targets in the same way as 1-Hydroxypyrene does. It is used as a biomarker to indicate the level of exposure to PAHs . When an individual is exposed to PAHs, 1-Hydroxypyrene can be detected in urine samples . This indicates that the compound has interacted with its targets, leading to changes that result in its presence in urine .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the metabolism of PAHs . When PAHs enter the body, they are metabolized by enzymes into metabolites like 1-Hydroxypyrene . These metabolites can then be excreted in urine . Therefore, the presence of this compound in urine indicates that the PAH metabolic pathway has been activated .

Pharmacokinetics

As a deuterium-labeled derivative of 1-hydroxypyrene, it is expected to have similar adme (absorption, distribution, metabolism, and excretion) properties . After exposure to PAHs, 1-Hydroxypyrene is metabolized and then excreted in urine . The presence of this compound in urine can therefore provide information about the bioavailability of PAHs .

Result of Action

The presence of this compound in urine is a result of the body’s exposure to PAHs . It serves as a biomarker, indicating that PAHs have been absorbed, distributed, metabolized, and excreted by the body . This can provide valuable information about the level of exposure to PAHs and the potential health risks associated with such exposure .

Biochemical Analysis

Biochemical Properties

1-Hydroxypyrene-d9 interacts with various enzymes, proteins, and other biomolecules. It aids in mass spectrometry-based detection, enhancing the precision of metabolite analysis and improving the sensitivity of pyrene biomonitoring studies . It helps investigate the metabolic pathways and biotransformation processes of pyrene, revealing how organisms metabolize PAHs and their effects on enzymatic activities .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as an internal standard for quantifying 1-Hydroxypyrene in biological and environmental samples due to its structural similarity and distinct isotopic signature .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxypyrene-d9 is synthesized by introducing deuterium atoms into the 1-Hydroxypyrene molecule. The process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle the high pressures and temperatures required for the deuterium exchange. Quality control measures are stringent to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxypyrene-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Pyrene-1,6-dione.

    Reduction: 1-Pyrenemethanol.

    Substitution: 1-Chloropyrene

Scientific Research Applications

1-Hydroxypyrene-d9 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in various studies. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxypyrene-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification is crucial .

Properties

IUPAC Name

2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJNHUAPTJVVNQ-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514409
Record name (~2~H_9_)Pyren-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132603-37-3
Record name (~2~H_9_)Pyren-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-Hydroxypyrene-d9 used in research related to Polycyclic Aromatic Hydrocarbons (PAHs)?

A1: this compound is a deuterated form of 1-Hydroxypyrene, a well-established biomarker for PAH exposure. The deuterium labeling makes it ideal for use as an internal standard in analytical techniques like chromatography-mass spectrometry. [] This allows researchers to accurately quantify the levels of 1-Hydroxypyrene in biological samples like urine, providing insights into the extent of an individual's exposure to PAHs. []

Q2: Can you elaborate on the analytical method mentioned in the paper and its relevance to this compound?

A2: The paper focuses on using Chromatography–Mass Spectrometry to determine 1-Hydroxypyrene levels in urine. [] Here, this compound is likely added to the urine sample before analysis. Because it possesses a similar chemical structure and behavior to 1-Hydroxypyrene during the analysis but with a different mass due to deuterium, it serves as a reference point. By comparing the signal intensities of 1-Hydroxypyrene and this compound, researchers can accurately calculate the concentration of 1-Hydroxypyrene in the sample, ensuring reliable and precise measurements of PAH exposure. []

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